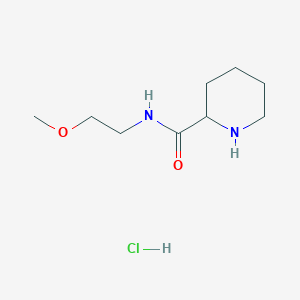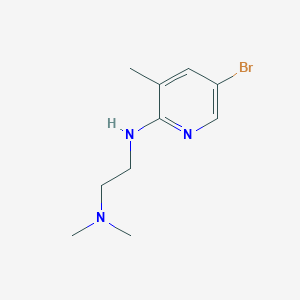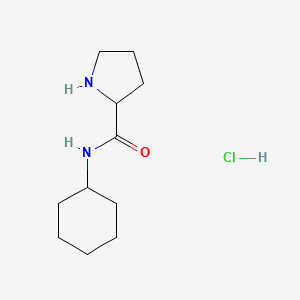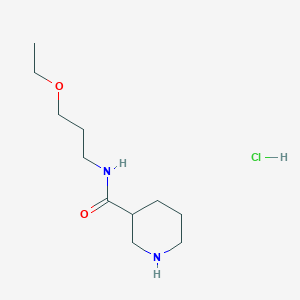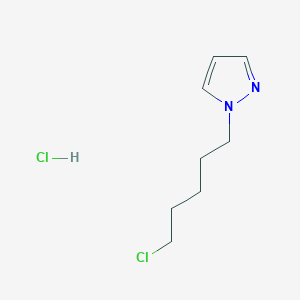
1-(5-chloropentyl)-1H-pyrazole hydrochloride
Vue d'ensemble
Description
“1-(5-chloropentyl)-1H-pyrazole hydrochloride” is a chemical compound that contains a pyrazole ring, a five-membered aromatic ring with two nitrogen atoms, and a 5-chloropentyl group, which is a five-carbon alkyl chain with a chlorine atom attached. The hydrochloride indicates that it’s a salt formed with hydrochloric acid .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The 5-chloropentyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a 5-chloropentyl chain. The presence of the nitrogen atoms in the pyrazole ring and the chlorine atom in the 5-chloropentyl group would create regions of polarity in the molecule .Chemical Reactions Analysis
As an organochlorine compound, it might undergo nucleophilic substitution reactions. The nitrogen atoms in the pyrazole ring could potentially act as a base or nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, organochlorine compounds are denser than water and have higher boiling and melting points compared to related hydrocarbons .Applications De Recherche Scientifique
Synthesis Methods
1-(5-chloropentyl)-1H-pyrazole hydrochloride plays a role in the synthesis of various pyrazole derivatives. Methods such as ultrasound irradiation have been used for synthesizing 5-arylisoxazole and 5-aryl-1H-pyrazole derivatives, showcasing advantages like high yields and environmentally friendly processes (Huang et al., 2014). Moreover, microwave-assisted methods enable the synthesis of 1-aryl-5-phenyl-3-styryl-1H-pyrazoles in a single step using hydrochloride salt of phenylhydrazines (Venkateswarlu et al., 2018).
Pharmaceutical Applications
1-(5-chloropentyl)-1H-pyrazole hydrochloride is instrumental in the development of compounds with potential pharmaceutical applications. For instance, novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives have shown significant cytotoxic effects against cancer cell lines, indicating their potential as antiproliferative agents (Ananda et al., 2017).
Chemical Structure Analysis
Research has also focused on the structural and spectral analysis of pyrazole derivatives. Studies involving combined experimental and theoretical approaches have been conducted on biologically important pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing valuable insights into their chemical properties (Viveka et al., 2016).
Antimicrobial Properties
Some derivatives synthesized from 1-(5-chloropentyl)-1H-pyrazole hydrochloride have shown antimicrobial properties. For example, pyrazole-1-carboxamide derivatives exhibited antimicrobial activities against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Sharshira & Hamada, 2011).
Safety And Hazards
Orientations Futures
The future research directions would depend on the intended use of this compound. If it shows promising biological activity, it could be further studied for potential pharmaceutical applications. Additionally, understanding its reactivity could open up new synthetic routes to other pyrazole derivatives .
Propriétés
IUPAC Name |
1-(5-chloropentyl)pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2.ClH/c9-5-2-1-3-7-11-8-4-6-10-11;/h4,6,8H,1-3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCUERRKWFCQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloropentyl)-1H-pyrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424817.png)
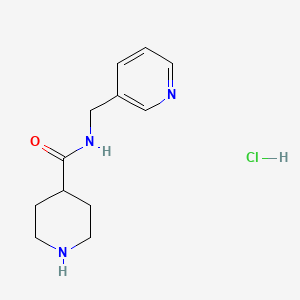
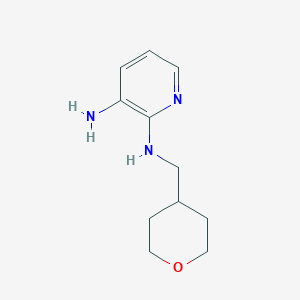
![4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424821.png)
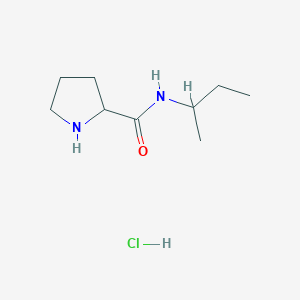

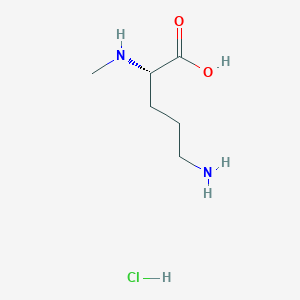
![N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424829.png)
![N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424830.png)
![N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxam](/img/structure/B1424833.png)
